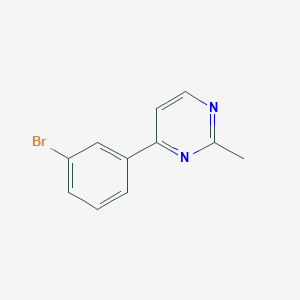

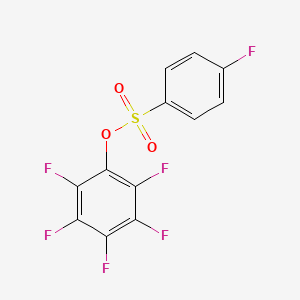

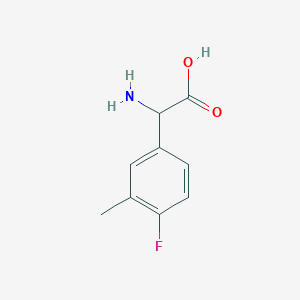

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate

Vue d'ensemble

Description

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate is a compound that is part of a class of highly fluorinated aromatic compounds. These compounds are characterized by their strong electron-withdrawing properties due to the presence of multiple fluorine atoms. The presence of the sulfonate group further enhances the reactivity of these compounds, making them useful in various chemical synthesis applications.

Synthesis Analysis

The synthesis of sulfur perfluorophenyl compounds, which are closely related to 2,3,4,5,6-pentafluorophenyl 4-fluorobenzenesulfonate, can be achieved using a pentafluorobenzenesulfonyl hypervalent iodonium ylide. This ylide serves as a precursor for electrophilic pentafluorophenylthiolation and other reactions, leading to the formation of compounds containing C6F5S or C6F5SO2 units . Additionally, polyfluorophenyl pentafluorobenzenesulfonates have been synthesized by reacting pentafluorobenzenesulphonyl chloride with polyfluorophenoxides, indicating a versatile approach to synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, has been investigated using X-ray crystallography. These studies have revealed unusually large bond angles around phosphorus atoms, which is a consequence of the steric hindrance and electronic effects of the fluorine atoms . Such structural analyses are crucial for understanding the reactivity and properties of the pentafluorophenyl compounds.

Chemical Reactions Analysis

Pentafluorophenyl compounds participate in a variety of chemical reactions. For instance, they can undergo nucleophilic aromatic substitutions with primary and secondary amines, leading to the synthesis of diverse combinatorial libraries . They also show unusual rate acceleration in Brønsted acid-catalyzed dehydration reactions, which may be attributed to the local hydrophobic environment in aggregated ion pairs . Furthermore, homolytic reactions involving pentafluorophenyl radicals have been described, which involve the arylation of fluorobenzene10.

Physical and Chemical Properties Analysis

The physical and chemical properties of pentafluorophenyl compounds are influenced by the strong electron-withdrawing fluorine atoms and the sulfonate group. For example, the electron-withdrawing nature of the pentafluorophenyl group can lead to significant reactivity towards nucleophilic attack, as demonstrated by the synthesis of polyfluorodiphenyl ethers from polyfluorophenyl pentafluorobenzenesulfonates and sodium iodide . The introduction of such groups into aromatic rings can also activate halogen substituents towards nucleophilic attack, as seen in the synthesis of SF5, CF3S, and C2F5S analogues of trifluralin .

Applications De Recherche Scientifique

Activation for Covalent Attachment to Solid Supports

4-Fluorobenzenesulfonyl chloride, due to its strong electron-withdrawing property, is an excellent agent for activating hydroxyl groups on polymeric carriers for covalent attachment of biologicals to various solid supports. This activation enables the immediate use or preservation of the activated solid phase for covalent attachment of enzymes, antibodies, and other biologicals with retained biological function. This method presents potential therapeutic applications for bioselective separation of human lymphocyte subsets and tumor cells from bone marrow (Chang, Gee, Smith, & Lake, 1992).

Enhancement of Nucleophilic Substitution Reactions

The introduction of fluorine-containing, electron-withdrawing substituents into aromatic rings activates halogen substituents towards nucleophilic attack, facilitating various nucleophilic substitution reactions. This property has been exploited to introduce N- and S-containing groups into benzene rings, paving the way for the synthesis of novel compounds with potential applications in heterocyclic chemistry and the preparation of analogues for known herbicides (Sipyagin et al., 2004).

Electrostatic Activation for Mild SNAr Reactions

Electrostatic activation by sulfonylonio substituents allows for SNAr reactions under mild conditions. This approach facilitates the synthesis of sulfonylpyridinium triflates from fluorobenzenesulfonyl chloride and pentafluorobenzenesulfonyl chloride, offering a new pathway to pharmaceutically interesting 4-(1-pyridinio)-substituted benzenesulfonamides (Weiss & Pühlhofer, 2001).

Synthesis of Poly(imino-tetrafluoro-1,4-phenylene)

The synthesis of 2,3,4,5,6-pentafluoroformanilide and its reaction with hexafluorobenzene indicates the potential formation of poly(imino-tetrafluoro-1,4-phenylene), suggesting applications in the creation of novel polymeric materials (Koppang, 2006).

Safety And Hazards

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-fluorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F6O3S/c13-5-1-3-6(4-2-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGXRWOGAFUFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401219967 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate | |

CAS RN |

885950-58-3 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B1304811.png)

![Tert-butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1304812.png)

![Imidazo[1,2-a]pyridin-2-ylmethanol](/img/structure/B1304814.png)